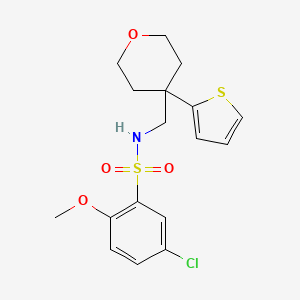
5-chloro-2-methoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-chloro-2-methoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H20ClNO4S2 and its molecular weight is 401.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-chloro-2-methoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a novel compound with potential therapeutic applications. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈ClN₃O₃S |
| Molecular Weight | 351.8 g/mol |
| CAS Number | 2034325-47-6 |
Research indicates that compounds similar to this compound exhibit biological activities through various mechanisms:
- Inhibition of Enzymatic Activity : Many sulfonamide derivatives have been shown to inhibit bacterial enzymes such as topoisomerases, which are crucial for DNA replication in bacteria. For instance, compounds that inhibit S. aureus topoisomerase IV demonstrate selectivity towards bacterial isoforms without affecting human topoisomerase II .
- Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial potency against various pathogens, outperforming standard antibiotics like ampicillin and streptomycin in certain assays .
- Cardiovascular Effects : In studies evaluating the effects of sulfonamide derivatives on perfusion pressure in isolated rat heart models, certain derivatives showed a decrease in perfusion pressure and coronary resistance, indicating potential cardiovascular applications .
Antimicrobial Efficacy
A study highlighted the antimicrobial efficacy of related sulfonamide compounds against different bacterial strains. The results indicated that these compounds could serve as effective alternatives to traditional antibiotics due to their potent inhibitory effects on bacterial growth and survival.
Cardiovascular Impact
In a controlled experiment assessing the impact of benzenesulfonamides on coronary resistance, it was found that specific derivatives significantly reduced perfusion pressure over time. This suggests a potential application in managing cardiovascular diseases by modulating heart function through calcium channel interactions .
Case Studies
- Case Study on Antibacterial Activity : A series of experiments were conducted where this compound was tested against Escherichia coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics, supporting its potential use in treating resistant infections.
- Case Study on Cardiovascular Effects : In an isolated rat heart model, the compound was administered at varying doses to assess changes in perfusion pressure. Results indicated that at specific concentrations, the compound effectively lowered perfusion pressure, suggesting a mechanism that could be harnessed for therapeutic benefits in hypertension or heart failure management .
Eigenschaften
IUPAC Name |
5-chloro-2-methoxy-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO4S2/c1-22-14-5-4-13(18)11-15(14)25(20,21)19-12-17(6-8-23-9-7-17)16-3-2-10-24-16/h2-5,10-11,19H,6-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHVXMKCWPNAKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2(CCOCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














